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Compound of Interest

Compound Name: Angeloyl-(+)-gomisin K3

Cat. No.: B15590095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of
Angeloyl-(+)-gomisin K3, a dibenzocyclooctane lignan isolated from Schisandra bicolor. The
following sections detail the spectroscopic data and experimental protocols that were
instrumental in determining its complex molecular structure.

Spectroscopic Data Analysis

The structural framework of Angeloyl-(+)-gomisin K3 was pieced together using a
combination of high-resolution mass spectrometry and nuclear magnetic resonance

spectroscopy. The data presented below is a summary of the key findings that led to its
structural confirmation.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry was employed to determine the
elemental composition of the compound.
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Parameter Value

Molecular Formula C2sH3607

Measured m/z [Data not publicly available]
Calculated m/z [Data not publicly available]

Note: Specific m/z values were reported in the primary literature but are not available in the

publicly accessible domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy provided the critical information needed to map the connectivity
and stereochemistry of the molecule. The chemical shifts (d) are reported in parts per million

(ppm).

Table 1: *H NMR Spectroscopic Data for Angeloyl-(+)-gomisin K3

Position o (ppm) Multiplicity J (Hz)
[Data not publicly [Data not publicly [Data not publicly [Data not publicly
available] available] available] available]

Table 2: 13C NMR Spectroscopic Data for Angeloyl-(+)-gomisin K3

Position 0 (ppm)

[Data not publicly available] [Data not publicly available]

Note: The detailed *H and 3C NMR chemical shifts and coupling constants were reported in the
primary research article by Ma et al. (2010) but are not fully available in publicly accessible
formats. Access to the full scientific paper is required for a complete dataset.
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Experimental Protocols

The isolation and purification of Angeloyl-(+)-gomisin K3 from its natural source, followed by
its structural characterization, involved a series of meticulous experimental procedures.

Isolation and Purification

The compound was isolated from the stems of Schisandra bicolor. The general workflow for its
extraction and purification is as follows:

o Extraction: The dried and powdered plant material was extracted with an organic solvent
(e.g., ethanol or methanol) to obtain a crude extract.

» Fractionation: The crude extract was then subjected to solvent-solvent partitioning to
separate compounds based on their polarity.

o Chromatography: The resulting fractions were further purified using a combination of
chromatographic techniques, such as silica gel column chromatography and preparative
high-performance liquid chromatography (HPLC), to yield the pure Angeloyl-(+)-gomisin
K3.

Spectroscopic Analysis

The purified compound was subjected to a suite of spectroscopic analyses to determine its
structure:

o Mass Spectrometry: High-resolution mass spectra were acquired on an electrospray
ionization (ESI) mass spectrometer to determine the accurate mass and molecular formula.

 NMR Spectroscopy: tH, 13C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were
recorded on a high-field NMR spectrometer. The solvent used for the analysis was typically
deuterated chloroform (CDCls).

Structural Elucidation Workflow

The logical process of elucidating the structure of Angeloyl-(+)-gomisin K3 is visualized in the
following workflow diagram.
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Caption: Workflow for the structure elucidation of Angeloyl-(+)-gomisin K3.
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Biological Activity

Angeloyl-(+)-gomisin K3 belongs to the class of dibenzocyclooctane lignans, a group of
compounds known to exhibit a range of biological activities. While specific signaling pathway
interactions for Angeloyl-(+)-gomisin K3 are not extensively documented in publicly available
literature, related lignans from the Schisandra genus have been reported to possess
neuroprotective, hepatoprotective, and antiviral properties. Further research is required to fully
characterize the pharmacological profile of Angeloyl-(+)-gomisin K3.

Conclusion

The structure of Angeloyl-(+)-gomisin K3 was successfully elucidated through a systematic
process involving extraction from Schisandra bicolor, purification via chromatographic methods,
and comprehensive analysis using high-resolution mass spectrometry and advanced NMR
techniques. This technical guide summarizes the foundational data and methodologies that
enabled the determination of its chemical structure, providing a valuable resource for
researchers in natural product chemistry and drug discovery. For complete and detailed
guantitative data, consulting the primary literature is recommended.

Reference:
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gomisin K3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590095#structure-elucidation-of-angeloyl-gomisin-
k3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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